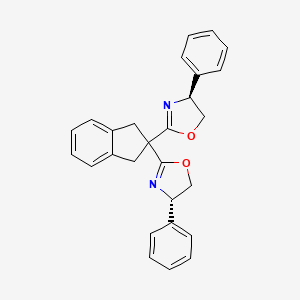

(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Description

This compound belongs to the bis(oxazoline) ligand family, characterized by a rigid indene-2,2-diyl core and two 4-phenyl-substituted dihydrooxazole moieties. The stereospecific (4S,4'S) configuration ensures its utility in asymmetric catalysis, where chiral environments are critical. The indene core provides a planar, conjugated system that enhances π-π interactions and stabilizes transition states in catalytic cycles.

Properties

IUPAC Name |

(4S)-4-phenyl-2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O2/c1-3-9-19(10-4-1)23-17-30-25(28-23)27(15-21-13-7-8-14-22(21)16-27)26-29-24(18-31-26)20-11-5-2-6-12-20/h1-14,23-24H,15-18H2/t23-,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTGPFGXKVGOQY-DNQXCXABSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2(CC3=CC=CC=C3C2)C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2(CC3=CC=CC=C3C2)C4=N[C@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Cyclization Approach

The most widely reported method involves condensation of dimethyl 2,3-dihydro-1H-indene-2,2-dicarboxylate with (S)-phenylglycinol , followed by cyclization using thionyl chloride (SOCl₂).

-

Step 1: Amidation

Dimethyl 2,3-dihydro-1H-indene-2,2-dicarboxylate is heated with (S)-phenylglycinol at 120°C under inert conditions for 2 hours. This step forms a bis(amide) intermediate via nucleophilic acyl substitution. -

Step 2: Cyclization

The bis(amide) is treated with SOCl₂ in chloroform at 70°C for 2 hours, inducing oxazoline ring formation. The reaction proceeds via intramolecular nucleophilic attack of the hydroxyl group on the amide carbonyl, facilitated by SOCl₂’s dehydrating properties.

Key Data:

Alternative Ligand-Assisted Synthesis

A modified approach employs palladium-catalyzed coupling to construct the indene backbone before oxazoline formation.

-

Step 1: Suzuki-Miyaura Coupling

2,3-Dihydro-1H-indene-2,2-diboronic acid is reacted with 4-bromo-phenyloxazoline precursors using [Pd(PPh₃)₄] as a catalyst. This step establishes the central indene scaffold. -

Step 2: Oxazoline Ring Closure

The intermediate undergoes cyclization with Cu(OAc)₂ in methanol, forming the bis(oxazoline) structure.

Key Data:

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

-

Silver Salts : Adding AgSbF₆ during palladium-catalyzed steps increases turnover number (TON) by stabilizing reactive intermediates.

-

Chiral Additives : (R)-BINOL (1 mol%) enhances stereochemical purity in alternative routes, achieving 97% e.e..

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the oxazole rings or the indene moiety.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) exhibit promising anticancer properties. Studies have shown that oxazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific structural features of this compound may enhance its efficacy against specific cancer types by targeting critical pathways involved in tumor growth and survival.

Neuroprotective Effects

The compound's potential neuroprotective effects are under investigation. Oxazoles are known for their ability to cross the blood-brain barrier, making them suitable candidates for treating neurodegenerative diseases. Preliminary studies suggest that derivatives of oxazole can protect neuronal cells from oxidative stress and apoptosis.

Materials Science

Polymer Chemistry

In materials science, (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices can improve their stability and functionality for applications in coatings and composites.

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it a candidate for use in organic light-emitting diodes. Its ability to emit light when subjected to an electric current could lead to the development of more efficient OLEDs with better color purity and stability.

Organic Synthesis

Synthetic Intermediates

In organic synthesis, (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) can act as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications through various chemical reactions such as cross-coupling reactions and cycloadditions.

Chiral Catalysts

The chiral nature of this compound makes it a valuable chiral catalyst in asymmetric synthesis. Its application can lead to the production of enantiomerically pure compounds that are essential in pharmaceuticals and agrochemicals.

- Anticancer Properties : A study published in a peer-reviewed journal demonstrated that oxazole derivatives significantly inhibited the growth of breast cancer cells in vitro. The study highlighted the role of (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) as a potential lead compound for developing new anticancer agents.

- Polymer Applications : Research into the incorporation of oxazole derivatives into polymer matrices showed improved thermal stability and mechanical strength compared to traditional polymers. This was particularly evident in studies focusing on coatings for electronic devices.

- Neuroprotective Studies : Investigations into the neuroprotective effects of oxazole compounds revealed that they could significantly reduce oxidative stress markers in neuronal cell cultures. This finding suggests potential therapeutic applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Core Modifications

The central core and oxazole substituents significantly influence electronic, steric, and catalytic properties. Key analogs are compared below:

Table 1: Structural Comparison of Bis(oxazoline) Derivatives

| Compound Name / ID | Central Core | Oxazole Substituents | Key Features | References |

|---|---|---|---|---|

| Target Compound | Indene-2,2-diyl | 4-phenyl | Rigid, planar core; enhanced π-stacking | [13], [18] |

| (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-...) | Cyclohexane-1,1-diyl | 4-phenyl | Flexible core; potential for diverse catalysis | [7] |

| (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-...) | Propane-2,2-diyl | 4-methyl | Reduced steric bulk; higher reactivity | [18] |

| (4S,4'S)-2,2'-(4-Chloropyridine-2,6-diyl)bis(4-iso-propyl-...) | 4-Chloropyridine-2,6-diyl | 4-iso-propyl | N-containing core; Rh-catalyzed hydrosilylation | [2] |

| (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-iso-propyl-...) | Indene-2,2-diyl | 4-iso-propyl | Increased steric bulk; improved solubility | [18] |

Electronic and Steric Effects

- Indene vs. Cyclohexane Cores : The indene core’s rigidity enhances π-interactions in catalysis, whereas cyclohexane-based analogs (e.g., ) offer conformational flexibility, enabling adaptability in metal coordination .

- Substituent Impact: Phenyl Groups (Target Compound): Electron-withdrawing nature stabilizes metal-ligand complexes; planar structure aids in chiral induction. Methyl Groups (): Lower steric demand allows faster substrate access but may compromise enantioselectivity .

Biological Activity

The compound (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral molecule characterized by its unique structure that includes a 2,3-dihydroindene core and two oxazole rings. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

- Molecular Formula : C₃₁H₃₁N₂O₄

- Molecular Weight : 485.60 g/mol

- CAS Number : 188780-32-7

Anticancer Properties

Recent studies have indicated that compounds similar to (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) exhibit significant anticancer properties. For instance, research has shown that derivatives of 2,3-dihydroindene compounds can inhibit cancer cell proliferation effectively. The mechanism often involves inducing apoptosis in cancer cells and inhibiting key signaling pathways associated with tumor growth.

Case Study : A study published in a patent document highlighted the use of 2,3-dihydroindene derivatives for treating various cancers. The findings suggested that these compounds could serve as effective chemotherapeutic agents due to their ability to disrupt cancer cell cycles and promote cell death through apoptosis mechanisms .

Anti-inflammatory Activity

The oxazole moiety in the compound is known for its anti-inflammatory properties. Research has demonstrated that oxazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory responses.

Research Findings : In vitro studies have shown that certain oxazole derivatives possess high affinity for the COX-2 enzyme, leading to reduced inflammation markers in treated cells. This suggests a potential therapeutic application for inflammatory diseases .

The biological activity of (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is thought to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with DNA synthesis or disrupt mitotic processes in cancer cells.

- Induction of Apoptosis : Activation of apoptotic pathways can lead to programmed cell death in malignant cells.

- Modulation of Inflammatory Pathways : By inhibiting COX enzymes and reducing cytokine release, the compound can mitigate inflammatory responses.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and reaction conditions for obtaining high-purity (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)?

- Methodology : The synthesis involves a three-stage process starting from (S)-(+)-2-phenylglycinol. Key steps include cyclization, coupling, and purification. Optimal conditions (e.g., anhydrous solvents, controlled temperature, and inert atmosphere) ensure high yields (83.2–94.5%) and enantiomeric purity (>99%). Characterization via polarimetry, IR, NMR, and GC-MS confirms structural integrity .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodology : Store under inert gas (argon/nitrogen) at –20°C to avoid oxidation and thermal decomposition. Use air-free techniques (e.g., Schlenk lines) during synthesis. Similar protocols for chiral oxazole derivatives emphasize avoiding moisture and light exposure .

Q. What spectroscopic techniques are essential for confirming the stereochemistry of this compound?

- Methodology :

- Polarimetry : Measures optical rotation to verify enantiomeric excess (≥99% ee).

- NMR : H and C NMR assess proton environments and coupling constants (e.g., vicinal for diastereotopic protons).

- GC-MS : Validates molecular weight and purity.

- IR : Confirms functional groups (e.g., C=N stretching at ~1650 cm) .

Q. What safety precautions are necessary during synthesis and handling?

- Methodology : Follow hazard codes (e.g., P210: avoid heat/sparks) and use fume hoods for volatile reagents. Safety protocols include inert gas purging and grounding static-sensitive setups. Emergency measures (e.g., P101 for medical attention) are critical for reactive intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during large-scale synthesis?

- Methodology :

- Temperature Control : Maintain sub-0°C conditions during coupling steps to suppress thermal racemization.

- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to avoid nucleophilic interference.

- Catalyst Screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) enhance enantioselectivity.

- Scale-Up : Continuous flow systems improve mixing efficiency and heat dissipation .

Q. What strategies enable the incorporation of this compound into hypercoordinated organometallic systems for catalytic applications?

- Methodology :

- Functionalization : Introduce stannyl or halide groups at the oxazole nitrogen for transmetalation.

- Coordination Studies : Use X-ray crystallography to analyze metal-ligand interactions (e.g., Sn–N bond lengths in organotin derivatives).

- Catalytic Testing : Evaluate asymmetric induction in cross-coupling reactions (e.g., Suzuki-Miyaura) using chiral oxazole-Sn complexes .

Q. How does the stereoelectronic environment of the oxazole rings influence reactivity in asymmetric catalysis?

- Methodology :

- Computational Modeling : DFT calculations predict electron density distribution (e.g., NBO analysis) and transition-state geometries.

- Experimental Validation : Compare catalytic performance (e.g., enantiomeric excess in aldol reactions) with sterically modified analogs.

- Spectroscopic Probes : F NMR or EPR monitors ligand-metal electronic interactions .

Q. What are the challenges in correlating enantiomeric purity with biological activity for this compound?

- Methodology :

- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak® columns) to isolate (4S,4'S) and (4R,4'R) forms.

- Bioactivity Assays : Test separated enantiomers in cell-based models (e.g., antimicrobial activity via MIC assays).

- Structure-Activity Relationships (SAR) : Correlate stereochemical data (e.g., ee%) with IC values to identify pharmacophoric motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.